![molecular formula C24H46OSn B12538456 6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one CAS No. 820250-68-8](/img/structure/B12538456.png)
6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one is an organotin compound characterized by the presence of a tributylstannyl group attached to an ethenyl moiety, which is further connected to a decenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one typically involves the Stille coupling reaction, where a stannylated compound reacts with an organic halide in the presence of a palladium catalyst. The reaction conditions often include:
Palladium catalyst: Palladium(0) or Palladium(II) complexes.
Solvent: Tetrahydrofuran (THF) or toluene.
Temperature: Typically between 50-100°C.
Reaction time: Several hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety measures for handling organotin compounds.
Chemical Reactions Analysis
Types of Reactions
6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one undergoes various types of chemical reactions, including:
Oxidation: Conversion of the stannyl group to a hydroxyl or carbonyl group.
Reduction: Reduction of the ethenyl moiety to an alkane.
Substitution: Replacement of the stannyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted alkenes or alkanes.
Scientific Research Applications
6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules through Stille coupling reactions.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration in drug discovery and development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one involves its reactivity with various reagents. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon bonds. The ethenyl moiety can undergo addition reactions, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethynyltributylstannane: Similar structure with an ethynyl group instead of an ethenyl group.
Tributylstannylacetylene: Contains a stannyl group attached to an acetylene moiety.
Uniqueness
6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one is unique due to its specific combination of a stannyl group with a decenone structure, providing distinct reactivity and applications compared to other organotin compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
820250-68-8 |
|---|---|
Molecular Formula |
C24H46OSn |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
6-(1-tributylstannylethenyl)dec-3-en-5-one |
InChI |
InChI=1S/C12H19O.3C4H9.Sn/c1-4-7-9-11(6-3)12(13)10-8-5-2;3*1-3-4-2;/h8,10-11H,3-5,7,9H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
UJLKVXOWDSSSPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=C)[Sn](CCCC)(CCCC)CCCC)C(=O)C=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-](/img/structure/B12538376.png)
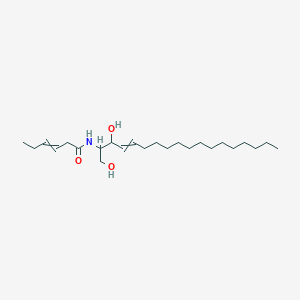
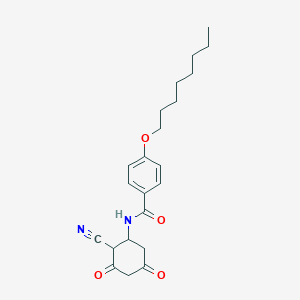
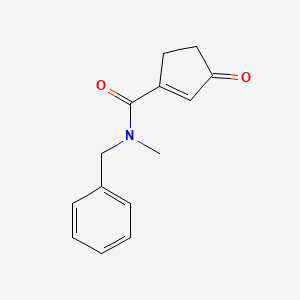
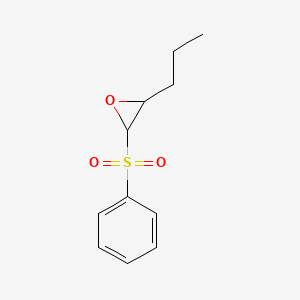
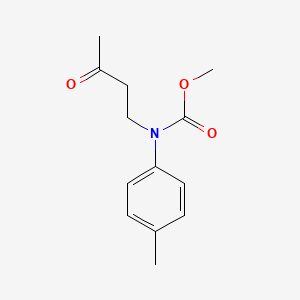
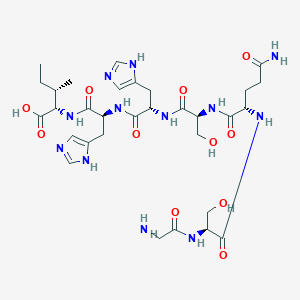

![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)
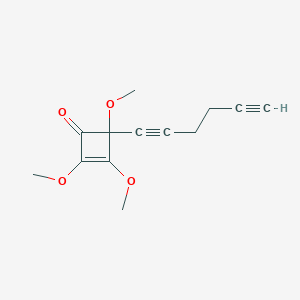
![Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)
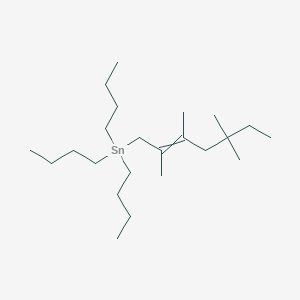
![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)
